molecular formula C14H13NO B3004536 3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 6577-97-5

3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B3004536
CAS No.: 6577-97-5
M. Wt: 211.264
InChI Key: AOFXWZDNXGBMJL-UHFFFAOYSA-N
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Description

3-Phenyl-1,5,6,7-tetrahydro-4H-indol-4-one (CAS 6577-97-5) is a versatile tetrahydroindole derivative with the molecular formula C14H13NO and a molecular weight of 211.26. This compound serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. The tetrahydroindol-4-one core is a recognized privileged structure in the development of biologically active compounds . Derivatives of this scaffold are found in a variety of therapeutic contexts, functioning as key motifs in FDA-approved drugs and investigational compounds . Recent scientific literature highlights that structurally similar 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have been designed and synthesized as potent tubulin polymerization inhibitors, demonstrating significant anti-proliferative activity against human cancer cell lines such as MCF-7 and A549 . These related compounds exert their mechanism by binding to the colchicine site on tubulin, arresting the cell cycle at the G2/M phase, and inducing apoptosis in a dose-dependent manner . This establishes the this compound structure as a promising starting point for the design and development of novel anticancer agents. Beyond oncology research, the 4,5,6,7-tetrahydroindol-4-one scaffold is a valuable starting material for synthesizing complex polyheterocyclic structures with diverse medicinal and optoelectronic applications . Its synthetic utility and presence in pharmacologically relevant molecules make it a compound of significant interest for researchers exploring new chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1,5,6,7-tetrahydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-13-8-4-7-12-14(13)11(9-15-12)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFXWZDNXGBMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of the 3 Phenyl 1,5,6,7 Tetrahydro 4h Indol 4 One Core

Electrophilic and Nucleophilic Reactions of the Pyrrole (B145914) Moiety

The pyrrole ring within the tetrahydroindolone structure is inherently electron-rich, making it susceptible to electrophilic aromatic substitution, typically at the C2 position. nih.gov One of the most common and useful reactions is the Vilsmeier-Haack reaction, which introduces a formyl group onto the pyrrole ring. wikipedia.orgorganic-chemistry.orgijpcbs.comchemistrysteps.com This reaction typically uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). chemistrysteps.com The resulting electrophilic iminium salt attacks the electron-rich pyrrole ring, leading to the formation of an aldehyde after hydrolysis. wikipedia.orgchemistrysteps.com For instance, N-tosyl-4,5,6,7-tetrahydroindol-4-one can be α-formylated using a Vilsmeier reaction after the formation of a 1,2,3-triazole, demonstrating the utility of this transformation even on complex derivatives. nih.gov

Another significant electrophilic substitution is the Mannich reaction, which installs an aminomethyl group onto the pyrrole ring. nih.govchemtube3d.com This reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the active hydrogen-containing tetrahydroindolone. nih.gov For example, 2,3-unsubstituted 4,5,6,7-tetrahydroindol-4-one reacts with formaldehyde (B43269) and aminoacetals to yield Mannich bases, which can be subsequently cyclized to form β-carboline derivatives. nih.gov

While the pyrrole ring is generally more reactive towards electrophiles, nucleophilic reactions can also be strategically employed, often following an initial activation step. uni-muenchen.de For example, after alkylation of a Mannich base, the indole (B1671886) nitrogen can facilitate the expulsion of the dimethylamine (B145610) group, allowing for substitution by a nucleophile like sodium cyanide in an elimination-addition sequence. chemtube3d.com

Reactions at the Ketone Functionality

The carbonyl group in the tetrahydrocyclohexenone ring is a key site for a variety of transformations, including oxidation, reduction, and rearrangement reactions that expand the ring system. karazin.ua

Oxidative Transformations

The tetrahydroindolone core can undergo oxidative dehydrogenation, leading to the aromatization of the six-membered ring to form a carbazole (B46965) derivative. bohrium.comresearchgate.net This transformation is significant for creating polyaromatic heterocyclic systems. nih.gov Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for this purpose. nih.govnih.gov The reaction typically proceeds by removing hydrogen atoms from the saturated ring, resulting in a fully aromatic carbazole structure. This process is often a key step in multi-step syntheses, following initial reactions like Diels-Alder cycloadditions to build the initial framework. nih.govbeilstein-archives.org For instance, tetrahydropyrrolo[3,4-c]carbazoles can be aromatized using DDQ in acetonitrile (B52724) at room temperature to yield the corresponding pyrrolo[3,4-c]carbazoles in high yields. nih.govbeilstein-archives.org

Reductive Transformations

The ketone functionality is readily reduced to a secondary alcohol using common reducing agents. bohrium.comresearchgate.net Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent frequently used for this purpose, typically in alcoholic solvents like methanol (B129727) or ethanol. numberanalytics.comchemguide.co.ukmasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. numberanalytics.comyoutube.com A subsequent workup with a protic source, such as water or acid, protonates the resulting alkoxide to yield the alcohol. chemguide.co.ukmasterorganicchemistry.com This reduction converts the 3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one into 3-phenyl-4,5,6,7-tetrahydro-1H-indol-4-ol. This transformation is a fundamental step in modifying the core structure for further synthetic applications. researchgate.net

Beckmann and Schmidt Rearrangements for Ring Expansion

The ketone group serves as a precursor for ring expansion reactions, notably the Beckmann and Schmidt rearrangements, which produce seven-membered lactam rings (azepinoindoles). karazin.ua

The Beckmann rearrangement involves the acid-catalyzed transformation of an oxime into an amide. wikipedia.orgmasterorganicchemistry.com The oxime is first prepared from the ketone by reaction with hydroxylamine. masterorganicchemistry.com Treatment of the oxime with an acid catalyst (such as sulfuric acid, polyphosphoric acid, or others like tosyl chloride) promotes the rearrangement. wikipedia.org The group anti-periplanar to the leaving group on the oxime nitrogen migrates, leading to a nitrilium ion intermediate, which is then hydrolyzed to the corresponding lactam. masterorganicchemistry.comrsc.org This method has been applied to oxime analogs of tetrahydroindolones to afford conformationally restricted azepine-fused structures. nih.gov

The Schmidt rearrangement offers a direct conversion of the ketone to a lactam using hydrazoic acid (HN₃) in the presence of a strong acid. This reaction proceeds through the protonated ketone, which is attacked by the azide (B81097) to form an intermediate that rearranges with the loss of nitrogen gas, ultimately yielding the lactam. Both rearrangements are powerful tools for transforming the six-membered ring of the tetrahydroindolone into a seven-membered azepinoindole ring system. karazin.ua

Functionalization of the Tetrahydrocyclohexenone Ring

Beyond the ketone, the tetrahydrocyclohexenone ring can be functionalized, particularly at the α-position to the carbonyl group, to construct further fused ring systems. karazin.ua

α-Functionalization to the Carbonyl Group for Subsequent Cyclizations

The carbon atom adjacent (α) to the carbonyl group is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. A common strategy is α-formylation, which introduces a reactive hydroxymethylene group. This is typically achieved using reagents like ethyl formate (B1220265) with a base such as sodium methoxide (B1231860) or potassium tert-butoxide. nih.gov

This initial functionalization sets the stage for subsequent cyclization reactions to build new fused rings. For example, the resulting α-formylated ketone can be reacted with hydrazine (B178648) or substituted hydrazines to construct a fused pyrazole (B372694) ring, leading to the formation of pyrazolo[3,4-c]carbazole derivatives. nih.gov This strategy of α-functionalization followed by condensation with a binucleophile is a powerful method for expanding the complexity of the tetrahydroindolone core into polyheterocyclic systems. karazin.ua

Dehydrogenation and Aromatization of the Cyclohexenone Ring

The conversion of the cyclohexenone ring of the tetrahydroindolone system into a fully aromatic phenol (B47542) or indole ring is a significant transformation, leading to the synthesis of substituted 4-hydroxyindoles or carbazole precursors. This aromatization is typically achieved through dehydrogenation reactions using various reagents and catalysts.

One common method involves the use of high-potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). For instance, the oxidation of tetrahydroindol-4-ones with DDQ can lead to the corresponding 4-hydroxyindole (B18505) derivatives. nih.govmdpi.com This process is believed to proceed through hydride abstraction, leading to the formation of a stable aromatic system.

Palladium-catalyzed aerobic dehydrogenation offers another powerful strategy for the aromatization of cyclohexanones and their enone derivatives into phenols. nih.gov This methodology utilizes molecular oxygen as a terminal oxidant, making it an environmentally benign approach. The reaction typically involves a palladium(II) catalyst, which facilitates the sequential dehydrogenation of the saturated carbon-carbon bonds within the six-membered ring. nih.gov While applied broadly to cyclohexanones, this principle is directly applicable to the tetrahydroindol-4-one system to generate the corresponding phenolic indole. The conversion of a 3,5-diarylcyclohexenone derivative to a 3,5-diarylphenol in excellent yield using a Pd-catalyzed process highlights the efficacy of this approach. nih.gov

Furthermore, in some reaction sequences, aromatization can occur spontaneously without the need for an additional oxidizing agent. An example is the Fischer indole synthesis performed on a tetrahydroindolone, which, after condensation with phenylhydrazine (B124118) and subsequent researchgate.netresearchgate.net-sigmatropic rearrangement, yielded a pyrrolo[3,2-a]carbazole where aromatization occurred concurrently. mdpi.com

Method Reagent/Catalyst Product Type Reference
Quinone Oxidation2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)4-Hydroxyindole nih.govmdpi.com
Aerobic DehydrogenationPd(TFA)₂, Ligand, O₂4-Hydroxyindole (Phenol) nih.gov
Fischer Indole SynthesisPhenylhydrazine, Acetic AcidPyrrolo[3,2-a]carbazole mdpi.com

N-Substitution and Derivatization at the Nitrogen Atom

The nitrogen atom of the pyrrole ring in the this compound scaffold is a key site for functionalization. N-substitution not only allows for the introduction of various chemical moieties but also influences the electronic properties and reactivity of the entire molecule. A variety of electrophiles can be used to achieve N-alkylation and N-arylation.

Simple N-alkylation can be performed using alkyl halides or other alkylating agents. For example, N-alkylation of a pyrrole with acrylonitrile (B1666552) has been reported, demonstrating the nucleophilic character of the indole nitrogen. nih.gov More complex substituents can also be introduced. A notable example is the Pd-catalyzed cyclization of an N-(2-halobenzyl)-substituted tetrahydroindolone, where the initial N-substitution is a prerequisite for a subsequent intramolecular C-H activation to form a condensed pyrroloindole structure. nih.gov

Recent studies have also explored the use of p-quinone methides for the N-alkylation of indoles, a reaction that can be mediated by catalysts like indium(III) triflate (In(OTf)₃). acs.org Depending on the solvent, the alkylation of 2,3-disubstituted indoles can be directed to either the N-1 or C-6 position. In a solvent like tetrahydrofuran (B95107) (THF), N-alkylation is favored, yielding the N-substituted product in high yields. acs.org This method allows for the introduction of bulky diarylmethyl groups onto the indole nitrogen.

The choice of substituent can be critical for directing subsequent reactions. For instance, attaching a pyrimidine (B1678525) group to the nitrogen can serve as a directing group for C-H activation at the C2 position of the pyrrole ring, enabling further annulation reactions. nih.gov

Reaction Type Reagent(s) Catalyst/Conditions Product Reference
N-AlkylationAcrylonitrileBaseN-cyanoethyl derivative nih.gov
N-AlkylationEthyl acrylate-N-ethyl propionate (B1217596) derivative nih.gov
N-Alkylationp-Quinone methideIn(OTf)₃, THFN-diarylmethyl indole acs.org
N-Benzylation & Cyclization2-Halobenzyl halidePd catalystCondensed pyrroloindole nih.gov

Cascade Reactions and Tandem Processes Involving the Tetrahydroindolone Scaffold

The tetrahydroindolone scaffold is an excellent substrate for cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These processes offer a highly efficient route to complex molecular architectures from relatively simple starting materials.

One example is a three-component reaction involving 1,3-cyclohexanediones, 3-nitrochromenes, and ammonium (B1175870) acetate (B1210297), which yields highly functionalized 3,4,10,11-tetrahydroindolo[1,2-a]quinoxaline structures. nih.gov This cascade process involves the formation of the pyrrole ring and the fused quinoxaline (B1680401) moiety in a sequence of multiple steps. nih.gov

Tandem processes, which involve sequential reactions, have also been developed. A Brønsted acid-catalyzed cascade reaction of 1,4-dicarbonylindole derivatives with various nucleophiles demonstrates a tandem Friedel-Crafts hydroxyalkylation followed by a nucleophilic substitution. nih.gov This strategy allows for an initial intramolecular cyclization to form a 3-indolylmethanol intermediate, which is then activated by the acid to react with an external nucleophile, leading to complex tetrahydrocarbazolones. nih.gov

Gold-catalyzed cascade reactions, while often demonstrated on related furoindole systems, exemplify the potential for complex transformations. These reactions can involve the activation of π-systems like allenamides or propargyl esters by a gold catalyst, followed by an attack from the indole nucleus and subsequent rearrangement or ring-opening to generate spirocyclic or highly functionalized indolin-3-ones. scispace.comunimi.it Such strategies highlight the potential for the tetrahydroindolone core to participate in sophisticated, metal-catalyzed cascade sequences to rapidly build molecular diversity.

Reaction Name Key Reagents Catalyst Product Core Structure Reference
Three-Component Cascade1,3-Cyclohexanedione, 3-Nitrochromene, NH₄OAc-Indolo[1,2-a]quinoxaline nih.gov
Friedel-Crafts/Substitution Tandem1,4-Dicarbonylindole, Nucleophilep-Toluenesulfonic acid4-Functionalized Tetrahydrocarbazolone nih.gov
Gold-Catalyzed Cascade (Analogous)Furoindole, AllenamideGold(I) complexSpirocyclopentane-indolin-3-one scispace.com
Gold-Catalyzed Cascade (Analogous)Furoindole, Propargyl EsterGold(I) complex2-Alkenylidene-3-oxoindoline unimi.it

Derivatization Strategies for Advanced Polycyclic and Heterocyclic Structures

Construction of Fused Heterocyclic Systems

The inherent reactivity of the tetrahydroindolone core enables the annulation of additional heterocyclic rings, leading to the formation of diverse fused systems. These reactions can be directed to different positions of the scaffold, providing access to a wide range of structurally distinct molecules.

The fusion of an additional pyrrole (B145914) ring onto the 3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one framework can be achieved through several synthetic strategies, leading to the formation of pyrrolo[1,2-a]indole derivatives. One effective method involves an intramolecular Friedel-Crafts acylation. This approach begins with the N-alkylation of the tetrahydroindolone with a suitable reagent, such as acrylonitrile (B1666552), to introduce a side chain. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by treatment with a dehydrating agent like polyphosphoric acid (PPA), induces cyclization to yield a tetrahydropyrrolo[1,2-a]indole-1,8-dione. researchgate.net

Another strategy to construct a pyrrole-fused system involves a thermal researchgate.netresearchgate.net sigmatropic rearrangement. nih.gov In this method, the ketone functionality of the tetrahydroindolone is first converted to its oxime, which is then reacted with an activated alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form an O-alkenoate. Upon heating, this intermediate undergoes a rearrangement to afford the corresponding pyrrole-fused tetrahydroindole. nih.gov

A palladium-catalyzed intramolecular cyclization represents another viable route. Starting with an N-(2-halobenzyl)-substituted tetrahydroindolone, a tandem activation of the benzyl (B1604629) halide and the pyrrolic C-H bond can be initiated to form a condensed pyrroloindole structure. nih.gov

Starting MaterialReagents and ConditionsProductReference
1,5,6,7-Tetrahydro-4H-indol-4-onei) Acrylonitrile, Triton B, Dioxane, rt; ii) KOH, reflux, then HCl; iii) 84% PPA, 90°C2,3,6,7-Tetrahydro-1H-pyrrolo[1,2-a]indole-1,8(5H)-dione researchgate.net
1,5,6,7-Tetrahydro-4H-indol-4-one oximeDimethyl acetylenedicarboxylate (DMAD), then thermal rearrangement (120-140°C)Pyrrole-fused tetrahydroindole nih.gov
N-(2-halobenzyl)-4,5,6,7-tetrahydro-4-indolonePd catalystCondensed pyrroloindole nih.gov

The synthesis of quinoline-fused derivatives from the N-phenyl-4,5,6,7-tetrahydroindol-4-one scaffold can be accomplished through a Rh(III)-catalyzed double C-H activation. This reaction involves the annulation of the tetrahydroindolone with alkynes, leading to the formation of pyrrolo-[a]fused quinolines. nih.gov This transformation provides a direct method for constructing these complex heterocyclic systems.

While direct synthesis of quinoxaline (B1680401) derivatives from this compound is not extensively documented, established methods for quinoxaline formation can be applied. A common route to quinoxalines is the condensation of an aromatic diamine with an α-dicarbonyl compound. sapub.orgipp.pt By analogy, derivatization of the tetrahydroindolone to introduce a 1,2-dicarbonyl moiety would enable subsequent condensation with an o-phenylenediamine (B120857) to form the fused quinoxaline ring.

Similarly, the construction of quinolinone-fused systems can be envisioned through established synthetic protocols. For instance, the Fischer indole (B1671886) synthesis can be employed to build a pyrrolo[2,3-h]quinolinone structure, where the pyrrole ring is formed from a hydrazone precursor. nih.gov Alternatively, domino reactions have proven effective in the synthesis of 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones, which could be adapted to the tetrahydroindolone scaffold. nih.gov

StrategyDescriptionResulting Fused SystemReference
Rh(III)-catalyzed C-H activationAnnulation of N-phenyl-4,5,6,7-tetrahydroindol-4-one with alkynes.Pyrrolo-[a]fused quinoline nih.gov
Fischer Indole SynthesisFormation of the pyrrole ring from a hydrazone precursor on a quinolinone scaffold.Pyrrolo[2,3-h]quinolinone nih.gov

The fusion of an indazole ring to the tetrahydroindolone core can be achieved by first introducing a 1,3-dicarbonyl equivalent at the 5-position of the tetrahydroindolone, followed by condensation with a hydrazine (B178648) derivative. A key intermediate in this process is the α-formylated tetrahydroindolone, which can be prepared by reacting the parent compound with ethyl formate (B1220265) in the presence of a base. nih.gov This intermediate can then be treated with various hydrazines, such as methylhydrazine or phenylhydrazine (B124118), to regioselectively afford the corresponding pyrazole-fused tetrahydroindole, which is an isomer of the indazole-fused system. nih.gov

For the direct formation of an indazole-fused system, a multi-substituted cyclohexanone (B45756) derivative, which is structurally related to the tetrahydroindolone core, can be reacted with hydrazine hydrates. This reaction proceeds via the formation of a pyrazole (B372694) ring fused to the cyclohexane (B81311) moiety, resulting in a 4,5,6,7-tetrahydro-1H-indazole derivative. jmchemsci.com

PrecursorReagentsProductReference
α-Formyl-4,5,6,7-tetrahydroindol-4-oneMethylhydrazine or PhenylhydrazinePyrazole-fused dihydroindole nih.gov
Multi-substituted cyclohexanoneHydrazine hydrate (B1144303) in MeOH/H+4,5,6,7-Tetrahydro-1H-indazole derivative jmchemsci.com

The synthesis of pyrazole-fused indole derivatives can be accomplished through the condensation of an α-formylated 4,5,6,7-tetrahydroindol-4-one with a hydrazine. This reaction provides a straightforward route to pyrazole-fused systems, where the regioselectivity of the cyclization can be influenced by the choice of hydrazine and reaction conditions. nih.gov

For the construction of pyran-fused indole derivatives, multicomponent reactions offer an efficient strategy. While a direct example starting from this compound is not explicitly detailed, the tetrahydroindolone can act as a β-enaminoketone, a common component in the synthesis of 4H-pyran derivatives. These reactions typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849) or an amine, often under catalyst-free or mild catalytic conditions.

Fused RingSynthetic ApproachKey Intermediate/ReactantReference
PyrazoleCondensation reactionα-Formyl-4,5,6,7-tetrahydroindol-4-one and hydrazine nih.gov
PyranMulticomponent reactionThis compound as a β-enaminoketoneInferred from general pyran syntheses

Incorporation of the Tetrahydroindolone Unit into Complex Molecular Architectures

The this compound scaffold serves as a valuable platform for the synthesis of more elaborate and complex molecular structures. One notable application is in the construction of N-fused isoquinoline (B145761) derivatives. This can be achieved through a reaction with 2-(2,2-difluorovinyl)-1-bromo-benzene, which involves a double substitution of the fluorine atoms followed by a palladium-catalyzed intramolecular C-H arylation. nih.gov

Furthermore, the tetrahydroindolone unit can be incorporated into benzo-fused systems via C-H activation and benzannulation reactions. For instance, a Rh(III)-catalyzed benzannulation of an N-pyrimidine protected tetrahydroindolone with an enaldiazo compound leads to the formation of an indolocyclohexanone with a fused benzene (B151609) ring. nih.gov These strategies highlight the utility of the tetrahydroindolone core in accessing intricate molecular frameworks with potential biological activities.

Regioselective Functionalization for Divergent Synthesis

The ability to selectively functionalize different positions of the this compound molecule is crucial for its use in divergent synthesis, allowing for the creation of a library of diverse compounds from a common starting material.

One of the most effective strategies for regioselective functionalization is the α-formylation of the ketone at the 5-position. This reaction is typically carried out using ethyl formate and a base such as sodium methoxide (B1231860) or potassium tert-butoxide, and it proceeds with high regioselectivity. nih.gov The resulting α-formyl derivative is a versatile intermediate that can be converted into various enaminoketones by reaction with secondary amines. These enaminoketones, in turn, serve as precursors for the synthesis of a multitude of tricyclic heterocycles. nih.gov

Another site for regioselective functionalization is the C-2 position of the pyrrole ring, which is susceptible to electrophilic aromatic substitution. This allows for the introduction of various substituents at this position, further expanding the molecular diversity that can be achieved from the tetrahydroindolone scaffold. nih.gov

Functionalization SiteReactionReagentsUtilityReference
C-5 (α to ketone)α-FormylationEthyl formate, NaOMe or K-t-BuOKPrecursor for fused heterocycles (e.g., pyrazoles, isoxazoles) nih.gov
C-2 (Pyrrole ring)Electrophilic Aromatic SubstitutionVarious electrophilesIntroduction of diverse substituents nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Phenyl 1,5,6,7 Tetrahydro 4h Indol 4 One and Derivatives

Comprehensive Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum, the aromatic protons of the phenyl group are expected to appear in the range of δ 7.0-8.0 ppm. The protons on the pyrrole (B145914) ring (H2) would likely resonate downfield due to the anisotropic effect of the adjacent phenyl ring. The protons of the cyclohexanone (B45756) moiety (H5, H6, H7) would appear as multiplets in the aliphatic region (δ 2.0-3.0 ppm). The NH proton of the indole (B1671886) ring typically appears as a broad singlet at a downfield chemical shift (δ 8.0-10.0 ppm), the exact position being dependent on solvent and concentration.

The ¹³C NMR spectrum would provide further structural confirmation. The carbonyl carbon (C4) is expected to resonate significantly downfield, typically in the range of δ 190-200 ppm. The carbons of the phenyl group would appear in the aromatic region (δ 125-140 ppm). The carbons of the pyrrole ring (C2, C3, C3a, C7a) would have characteristic shifts, with C3 being significantly affected by the phenyl substituent. The aliphatic carbons of the cyclohexanone ring (C5, C6, C7) would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Proton Predicted Chemical Shift (ppm)
NH 8.0 - 10.0
H-2 > 7.0
Phenyl-H 7.0 - 8.0

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (C4) 190 - 200
Phenyl-C 125 - 140
C2, C3, C3a, C7a 110 - 150

The multiplicity of signals in the ¹H NMR spectrum, governed by spin-spin coupling, is crucial for determining the connectivity of protons. The protons on the cyclohexanone ring (H5, H6, H7) would exhibit complex splitting patterns due to coupling with their neighbors. For instance, the H5 and H7 protons would likely appear as triplets, each coupled to the two adjacent H6 protons, which in turn would appear as a multiplet.

The coupling constants (J) provide valuable information about the dihedral angles between adjacent protons, aiding in the conformational analysis of the six-membered ring. Typical vicinal coupling constants in a cyclohexanone ring are in the range of 5-10 Hz.

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. For this compound, COSY would show cross-peaks between H5 and H6, and between H6 and H7, confirming their connectivity within the cyclohexanone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of the carbon signals for C5, C6, and C7 based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations between the H5 protons and the carbonyl carbon (C4), and between the H2 proton and the C3 and C3a carbons, would be expected.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peaks would be due to the N-H and C=O stretching vibrations. The N-H stretch of the indole ring is expected to appear as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the α,β-unsaturated ketone in the cyclohexanone ring would give rise to a strong absorption band in the range of 1650-1690 cm⁻¹.

Other significant absorptions would include the C-H stretching vibrations of the aromatic phenyl ring and the pyrrole ring (above 3000 cm⁻¹) and the aliphatic C-H stretches of the cyclohexanone ring (below 3000 cm⁻¹). The C=C stretching vibrations of the aromatic and pyrrole rings would be observed in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Indole) Stretch 3200 - 3400
C-H (Aromatic) Stretch > 3000
C-H (Aliphatic) Stretch < 3000
C=O (Ketone) Stretch 1650 - 1690

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound (C₁₄H₁₃NO), the molecular weight is 211.26 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 211.

The fragmentation pattern would be characteristic of the tetrahydroindolone structure. Common fragmentation pathways would likely involve the loss of small neutral molecules such as CO (28 Da) from the ketone group, and subsequent rearrangements and cleavages of the heterocyclic and carbocyclic rings. The phenyl group could also be lost as a radical (C₆H₅˙, 77 Da).

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. For this compound, the calculated exact mass for the molecular ion [M+H]⁺ (C₁₄H₁₄NO⁺) is 212.1070. An experimental HRMS measurement confirming this value would provide unambiguous evidence for the molecular formula of the compound.

X-ray Crystallography for Solid-State Structural Elucidation

Single crystal X-ray diffraction stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. For the derivatives of this compound, this technique has been instrumental in elucidating detailed structural features, including bond lengths, bond angles, and torsional angles, which are crucial for understanding their chemical behavior and potential applications.

The acquisition of high-quality single crystals is a prerequisite for successful X-ray diffraction analysis. In the case of derivatives such as 1-(4-fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, suitable crystals have been grown from solvent mixtures like dichloromethane/hexane and acetone/ethanol. acs.orgacs.org

Data collection is typically performed on sophisticated diffractometers, for instance, a Bruker AXS Smart Apex CCD diffractometer, utilizing monochromatic radiation (e.g., Mo Kα). acs.org The collected diffraction data are then processed, and the crystal structure is solved and refined using specialized software packages. The refinement process minimizes the difference between the observed and calculated structure factors, resulting in a precise model of the crystal structure. Key parameters from the data collection and refinement for a derivative are summarized in the table below.

Interactive Table: Crystal Data and Structure Refinement for a 1-(4-Fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one Polymorph
ParameterPolymorph 1 (P1)Polymorph 2 (P2)
Empirical FormulaC23H22FNOC23H22FNO
Formula Weight360.44360.44
Crystal SystemMonoclinicTetragonal
Space GroupP21P42/n
a (Å)9.776(2)19.897(3)
b (Å)13.008(3)19.897(3)
c (Å)15.832(4)9.743(2)
α (°)9090
β (°)87.87(3)90
γ (°)9090
Volume (ų)1931.9(5)3862.1(12)
Z48

The tetrahydroindole ring system, being a partially saturated heterocyclic scaffold, can adopt various conformations. X-ray crystallography has revealed that in derivatives of this compound, the cyclohexenone part of the tetrahydroindole ring often adopts a non-planar conformation.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of great importance in materials science and pharmaceuticals. Derivatives of this compound have been shown to exhibit this property.

A notable example is 1-(4-fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, which crystallizes in at least two different polymorphic forms, designated as P1 and P2. acs.orgacs.org These polymorphs are obtained by crystallization from different solvent systems, with P1 forming as plates from dichloromethane/hexane and P2 as blocks from acetone/ethanol. acs.orgacs.org The existence of these two forms was confirmed by single-crystal and powder X-ray diffraction. acs.org The different crystal packing and intermolecular interactions in P1 and P2 lead to distinct physical properties. This phenomenon underscores how subtle changes in crystallization conditions can lead to different solid-state structures with potentially different characteristics.

The stability of a crystal structure is dictated by a complex network of intermolecular interactions. In the crystalline forms of this compound derivatives, a variety of weak non-covalent interactions play a crucial role in the molecular assembly.

In the case of the polymorphs of 1-(4-fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, the different packing arrangements are a direct consequence of different sets of intermolecular interactions. acs.org

Polymorph 1 (P1) is stabilized by a combination of C-H···O and C-H···π interactions, which link the molecules into chains. acs.org

Polymorph 2 (P2) , in contrast, features C-H···O and C-H···π interactions that form molecular dimers. Additionally, a less common F···F intermolecular interaction contributes to the stability of this polymorph. acs.org

Computational and Theoretical Investigations of 3 Phenyl 1,5,6,7 Tetrahydro 4h Indol 4 One Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and relative stability of tetrahydroindolone systems. aun.edu.eg These methods provide detailed information about electron distribution, molecular orbital energies, and other electronic parameters that govern the molecule's behavior.

The stability of the 3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one scaffold is analyzed by calculating the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity. Calculations can also map the electrostatic potential surface to identify electron-rich and electron-deficient regions, which are susceptible to electrophilic and nucleophilic attack, respectively.

In studies of related indole (B1671886) derivatives, DFT methods such as B3LYP with a 6-31G(d,p) basis set have been successfully used to optimize molecular geometry and calculate electronic properties. aun.edu.eg These calculations help to understand concepts such as charge transfer within the molecule, which can be facilitated by specific structural features and intermolecular interactions like hydrogen bonding. aun.edu.eg

Table 1: Representative Electronic Properties from Quantum Chemical Calculations Note: Data is representative of typical values for similar heterocyclic systems as specific values for the title compound are not publicly available.

ParameterTypical Calculated Value (eV)Significance
HOMO Energy-6.2 to -5.8Indicates the electron-donating ability of the molecule.
LUMO Energy-1.5 to -1.1Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.5 to 5.0Correlates with chemical stability and reactivity.

Mechanistic Studies of Reactions Involving Tetrahydroindolones via Computational Chemistry

Computational chemistry is instrumental in elucidating the complex mechanisms of reactions that form or involve the tetrahydroindolone core. Theoretical studies can map potential energy surfaces to trace the transformation from reactants to products, providing a detailed, step-by-step understanding of the reaction. mdpi.com

A key aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. Computational methods like the M06-2X and CCSD(T) methods can be used to calculate the geometry and energy of these fleeting structures. mdpi.com The energy of the transition state relative to the reactants determines the activation energy barrier, which is a primary factor controlling the reaction rate. For multi-step syntheses of tetrahydroindolones, such as domino reactions or [3+2] cyclizations, transition state analysis can explain the observed regioselectivity and stereoselectivity by comparing the activation barriers of competing pathways. researchgate.netnih.gov

By calculating the energies of all reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile elucidates the most energetically favorable pathway. For instance, in the synthesis of the tetrahydroindol-4-one ring system, computational studies can validate proposed mechanisms, such as acid-catalyzed cyclizations or rearrangements. nih.gov These studies can reveal the role of catalysts, solvent effects, and substituent effects on the reaction outcome, offering predictive power for designing new synthetic routes or optimizing existing ones. byu.edu

Molecular Docking Studies on Ligand-Target Interactions at a Molecular Level

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific biological target, typically a protein or enzyme. This method is crucial for understanding the potential pharmacological activity of this compound and its derivatives at a molecular level.

In these studies, the tetrahydroindolone derivative is placed into the active site of a target protein, and its binding affinity is calculated and scored. The score, often expressed as binding energy in kcal/mol or kJ/mol, estimates the strength of the interaction. Lower binding energy values typically indicate a more stable ligand-protein complex and potentially higher biological activity. thepharmajournal.com

Docking simulations also reveal the specific intermolecular interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.gov For example, studies on similar indole-based compounds have identified key interactions with amino acid residues in the active sites of targets like DNA gyrase and various protein kinases. jmchemsci.com This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Table 2: Examples of Molecular Docking Studies on Indole-Based Scaffolds

Compound TypeProtein Target (PDB ID)Binding EnergyKey Interacting ResiduesReference
Indole DerivativeUDP-N-acetylmuramatel-alanine ligase (MurC) (2F00)-11.5 kcal/molNot specified nih.gov
Tetrahydro-1H-indazole DerivativeDNA gyrase (1KZN)Not specifiedGLU-50, GLY-77, ARG-76 jmchemsci.com
Indole Derivative with Cyanide GroupHCV NS5B Polymerase (3UPI)-9.09 kJ/molMET 414 thepharmajournal.com

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a valuable tool for structural confirmation. By comparing theoretically calculated spectra with experimental data, researchers can validate the identity and purity of a synthesized compound.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to different functional groups. For this compound, this includes the characteristic stretching frequencies of the N-H bond (around 3400 cm⁻¹), the carbonyl (C=O) group (around 1650 cm⁻¹), and various C-H and C=C bonds. banglajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can compute the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the electronic environment of each nucleus and can help assign peaks in complex experimental spectra, confirming the connectivity of the molecular skeleton.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Visible spectrum. nih.gov This provides insight into the chromophores present in the molecule.

The close agreement often found between calculated and experimental spectral data provides strong evidence for the proposed molecular structure. aun.edu.eg

Conformational Landscape Analysis

The this compound molecule possesses significant conformational flexibility, primarily due to the non-planar saturated portion of the tetrahydroindolone ring and the rotation of the C3-phenyl bond. Conformational analysis involves systematically exploring the potential energy surface to identify all stable conformers (energy minima) and the transition states that connect them.

Q & A

Q. What are the common synthetic routes for 3-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, and how are yields optimized?

The compound is typically synthesized via:

  • Ball-milling multicomponent reactions : A solvent-free method using sulfamic acid (20 mol%) as a catalyst, yielding 98% under optimized conditions (600 rpm, 60 min). Post-reaction purification involves ethanol/acetone elution and recrystallization .
  • Domino reactions in aqueous media : Catalyzed by L-proline (60°C, water), offering an eco-friendly route with simplified workup .
  • Microwave-assisted functionalization : Enhances reactivity at the 7-position of the indole ring via cyclocondensation of cyclohexanediones, amines, and aryl aldehydes .

Q. How is structural characterization of this compound performed in academic research?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.10 ppm for methyl groups, 194.0 ppm for ketone carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ions (e.g., [M+1]⁺ at m/z 316.1691) .
  • X-ray crystallography : Resolves solid-state conformation and hydrogen-bonding networks, as seen in studies of fluorinated analogs .

Q. What safety precautions are recommended for handling this compound?

Classified under GHS hazard categories:

  • Eye irritation (Category 2) , skin irritation (Category 2) , and respiratory toxicity (STOT SE 3) .
  • Mandatory PPE: N95 masks, chemical-resistant gloves, and safety goggles. Conduct reactions in fume hoods to mitigate inhalation risks .

Q. What are its primary applications in pharmaceutical research?

  • Intermediate for 5-HT1A receptor agonists and antitumor agents (e.g., psammopemmin A derivatives) .
  • Building block for tricyclic compounds via intramolecular Friedel-Crafts acylation .

Advanced Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly for anomalous products?

  • Mechanistic trapping : For unexpected products (e.g., 3-amino derivatives from hydrazine reactions), isolate intermediates via controlled stoichiometry or spectroscopic monitoring (in situ IR/NMR) .
  • Computational modeling : Density Functional Theory (DFT) studies validate proposed pathways, such as Michael-type α-additions or Friedel-Crafts cyclizations .

Q. What advanced methods analyze solid-state interactions and polymorphism?

  • Periodic DFT and charge density analysis : Resolve weak interactions (e.g., C–F∙∙∙F–C contacts) in fluorinated analogs, guiding crystal engineering .
  • X-ray topology studies : Map electron density distributions to interpret non-covalent interactions critical for material properties .

Q. How should researchers address contradictions in synthetic or analytical data?

  • Comparative yield analysis : For example, ball-milling (98% yield) vs. traditional reflux (lower yields due to side reactions) .
  • Diastereoselectivity conflicts : Use chiral HPLC or circular dichroism (CD) to resolve discrepancies in stereochemical outcomes from asymmetric C–H insertion reactions .

Q. What strategies enable enantioselective synthesis of this scaffold?

  • Asymmetric catalysis : Chiral auxiliaries or organocatalysts (e.g., proline derivatives) for domino reactions, though direct evidence for this compound is limited. Related systems use proline-catalyzed aldol reactions to achieve >90% enantiomeric excess .
  • C–H functionalization : Transition-metal catalysts with chiral ligands for stereocontrol during indole ring functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.